molecular formula C11H15ClFNO2 B1421940 Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride CAS No. 1258652-42-4

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride

Cat. No.: B1421940
CAS No.: 1258652-42-4
M. Wt: 247.69 g/mol
InChI Key: NZYMHDXBKOLDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl. It is a derivative of propanoic acid and features a fluorophenyl group, making it of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl bromide and methyl acrylate.

    Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes nucleophilic substitution with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form methyl 3-(3-fluorophenyl)propanoate.

    Amination: The ester is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group, yielding methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its structural features.

Medicine

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride
  • Methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8;/h2-4,6,9H,5,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYMHDXBKOLDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride
Reactant of Route 4
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride
Reactant of Route 5
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride
Reactant of Route 6
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.